molecular formula C21H18Cl2N2O2 B2767059 8-{[1-(3,4-dichlorobenzoyl)piperidin-4-yl]oxy}quinoline CAS No. 1904137-41-2

8-{[1-(3,4-dichlorobenzoyl)piperidin-4-yl]oxy}quinoline

Cat. No.: B2767059
CAS No.: 1904137-41-2
M. Wt: 401.29
InChI Key: BNZSHEXBQHPSBE-UHFFFAOYSA-N
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Description

8-{[1-(3,4-dichlorobenzoyl)piperidin-4-yl]oxy}quinoline is a synthetic organic compound that features a dichlorophenyl group, a quinolinyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(3,4-dichlorobenzoyl)piperidin-4-yl]oxy}quinoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinolin-8-yloxy group: This can be achieved by reacting quinoline with an appropriate halogenated compound under basic conditions.

    Attachment of the piperidinyl group: The piperidinyl group can be introduced through nucleophilic substitution reactions.

    Formation of the methanone linkage: This step involves the reaction of the intermediate compounds with a dichlorophenyl ketone under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or quinolinyl groups.

    Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.

    Substitution: The dichlorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinolin-8-yloxy-piperidin-1-yl-methanol, while reduction could produce a secondary alcohol derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-{[1-(3,4-dichlorobenzoyl)piperidin-4-yl]oxy}quinoline would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The quinolinyl group could play a key role in binding to these targets, while the piperidinyl group might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dichlorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanol: A reduced form of the compound with an alcohol group instead of a ketone.

    (3,4-Dichlorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone: A similar compound with an ethanone linkage instead of methanone.

Uniqueness

The uniqueness of 8-{[1-(3,4-dichlorobenzoyl)piperidin-4-yl]oxy}quinoline lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(3,4-dichlorophenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O2/c22-17-7-6-15(13-18(17)23)21(26)25-11-8-16(9-12-25)27-19-5-1-3-14-4-2-10-24-20(14)19/h1-7,10,13,16H,8-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZSHEXBQHPSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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